

Molecular structure of 2-Hydroxy-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Hydroxy-3-methylpyrazine

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An In-Depth Technical Guide to the Molecular Structure and Properties of **2-Hydroxy-3-methylpyrazine**

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methylpyrazine** (CAS No: 19838-07-4), a heterocyclic compound of significant interest in medicinal chemistry, flavor science, and environmental studies. The document details its molecular structure, physicochemical properties, and key spectroscopic data. Furthermore, it outlines established synthesis protocols, including the Maillard reaction and the Jones synthesis. The role of its 2(1H)-pyrazinone core as a privileged scaffold in drug discovery, particularly for kinase inhibitors, is explored. Detailed experimental methodologies and visualizations of chemical pathways are provided to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Molecular Structure and Chemical Properties

2-Hydroxy-3-methylpyrazine is a substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It exists in tautomeric equilibrium with its more stable keto form, 3-methyl-1H-pyrazin-2-one.[1] This tautomerism is a critical feature of its chemical reactivity and biological interactions. The molecule's structure combines the aromaticity of the pyrazine ring with the functional characteristics of a methyl group and a hydroxyl/keto group, making it a valuable building block in organic synthesis.[2]

Structural and Chemical Identifiers

The fundamental structural and identifying information for **2-Hydroxy-3-methylpyrazine** is summarized below.

Identifier	Value	Reference
CAS Number	19838-07-4	[2] [3] [4]
Molecular Formula	C ₅ H ₆ N ₂ O	[1] [2] [3] [4]
Molecular Weight	110.11 g/mol	[2] [3] [4]
IUPAC Name	3-methyl-1H-pyrazin-2-one	[1]
SMILES	<chem>CC1=NC=CNC1=O</chem>	[1]
InChI	InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)	[1]
InChIKey	LDQRWMQHTORUIY-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various systems and are crucial for handling, storage, and application.

Property	Value	Reference
Physical Form	White to yellow or orange powder/crystal	[2]
Melting Point	152-153 °C	[2]
Monoisotopic Mass	110.04801 Da	[1]
Predicted XlogP	-0.7	[1]
Storage	Sealed in dry, room temperature conditions	[2]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase, which is useful in analytical techniques like ion mobility-mass spectrometry. The following table lists predicted CCS values for various adducts of **2-Hydroxy-3-methylpyrazine**.^[1]

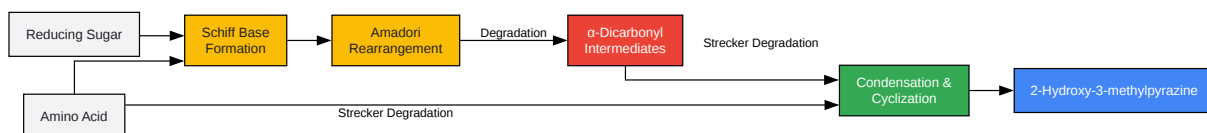
Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	111.05529	117.4
[M+Na] ⁺	133.03723	127.5
[M-H] ⁻	109.04073	117.7
[M+NH ₄] ⁺	128.08183	137.2
[M+K] ⁺	149.01117	125.3

Synthesis and Formation Mechanisms

2-Hydroxy-3-methylpyrazine can be formed through complex chemical reactions during the heating of food and can also be synthesized in the laboratory via several established methods.

Maillard Reaction

This compound is a known product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.^{[2][5]} This reaction is responsible for many of the desirable flavor and aroma compounds in cooked foods.^[2] The process involves the formation of reactive α -dicarbonyl intermediates from sugars, which then react with amino acids to form the pyrazine ring.^[2]



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Figure 1: Generalized workflow of pyrazine formation via the Maillard reaction.

Jones Synthesis

The Jones synthesis is a classic and foundational method for preparing 2-hydroxypyrazines.[2] The protocol involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) with an α -amino acid amide. The resulting dihydropyrazinone is subsequently oxidized to yield the aromatic 2-hydroxypyrazine derivative.



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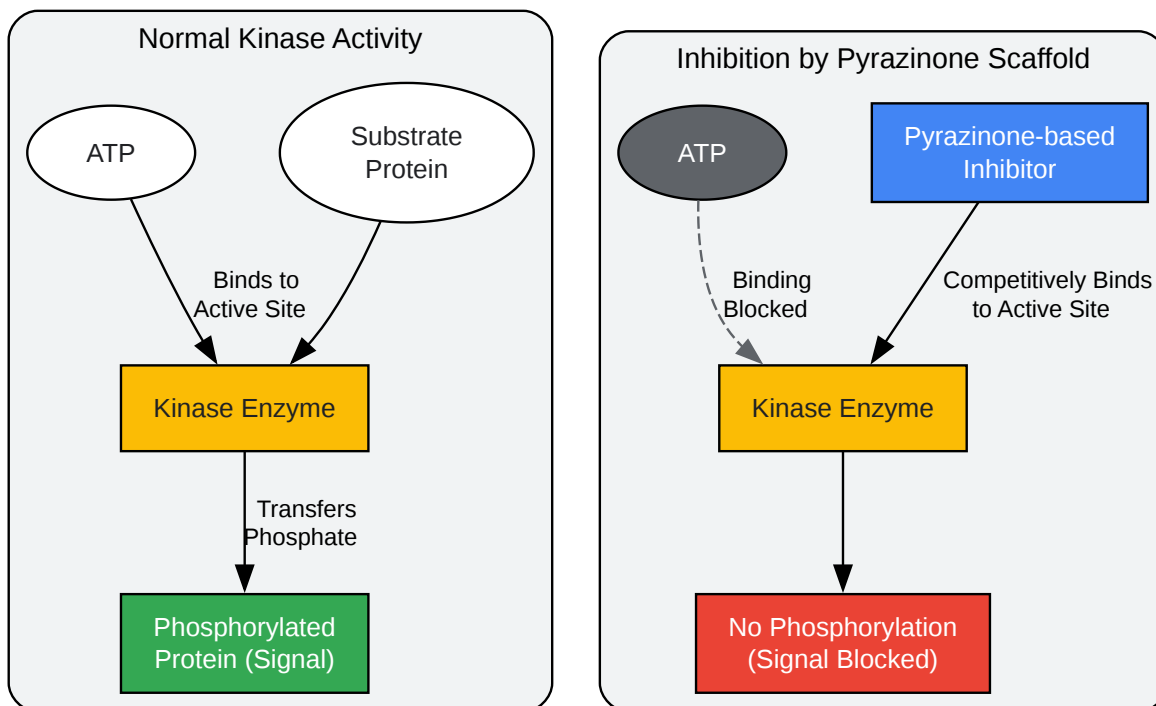
Figure 2: Logical workflow for the Jones synthesis of 2-hydroxypyrazines.

Applications in Research and Drug Development

The unique structure of **2-Hydroxy-3-methylpyrazine** makes it a valuable molecule in several scientific fields.

Medicinal Chemistry Scaffold

The 2(1H)-pyrazinone core is recognized as a "privileged structure" in drug discovery.[2] This means it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Consequently, **2-Hydroxy-3-methylpyrazine** serves as a versatile starting material for the synthesis of novel bioactive molecules.[2] A primary application is in the development of kinase inhibitors, which are a critical class of drugs for anticancer therapies.[2] Pyrazine-based compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6][7]



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Figure 3: Signaling pathway diagram illustrating kinase inhibition by a pyrazinone-based compound.

Flavor and Environmental Science

As an intermediate in the Maillard reaction, **2-Hydroxy-3-methylpyrazine** is a precursor to potent aroma compounds, such as 2-methoxy-3-methylpyrazine, which contributes roasted and nutty notes to food.[2] In environmental science, hydroxylated pyrazines are studied as key intermediates in the microbial degradation of alkylpyrazines, which can be environmental pollutants.[2]

Key Experimental Protocols

The characterization and synthesis of **2-Hydroxy-3-methylpyrazine** rely on standard analytical and synthetic chemistry techniques.

Synthesis via Jones Condensation (General Protocol)

- **Reactant Preparation:** Dissolve the α -amino acid amide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
- **Reaction Initiation:** Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. The reaction may be performed at room temperature or with gentle heating.
- **pH Adjustment:** Maintain a neutral to slightly basic pH by adding a base (e.g., sodium bicarbonate) to facilitate the condensation and cyclization.
- **Monitoring:** Monitor the formation of the dihydropyrazinone intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Oxidation:** Once the intermediate is formed, introduce an oxidizing agent (e.g., air, manganese dioxide, or a chemical oxidant) to aromatize the ring.
- **Workup and Purification:** After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- **Final Purification:** Purify the crude product using column chromatography on silica gel or recrystallization to obtain pure **2-Hydroxy-3-methylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition, including pulse sequences, acquisition time, and relaxation delays, should be used.
- **Data Processing:** Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** Integrate the 1H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the molecular structure. Analyze the chemical shifts in the ^{13}C spectrum to identify all unique carbon atoms.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC or GC). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
- **Mass Analysis:** Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement for molecular formula confirmation.
- **Data Analysis:** Identify the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$) and analyze the fragmentation pattern to confirm the structure of the compound. Compare the exact mass to the theoretical mass calculated from the molecular formula.

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